molecular formula C17H21N3O3S B2453465 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide CAS No. 1436370-86-3

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B2453465
CAS No.: 1436370-86-3
M. Wt: 347.43
InChI Key: LXGLXTZXEMGHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is a synthetic pyrazole-carboxamide-sulfonamide hybrid compound intended for research use only; it is not approved for human or veterinary therapeutic applications. This compound is of significant interest in pharmacological research, particularly in the investigation of inflammation and analgesia pathways . Its molecular architecture incorporates a pyrazole core, a structural motif prevalent in compounds with documented anti-inflammatory and analgesic properties, which are known to function through the modulation of key inflammatory mediators like cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX) . The specific presence of the (E)-2-phenylethenylsulfonyl (styryl sulfonyl) group is a notable feature, as sulfonamide-containing pyrazoles have been previously identified in scientific literature for their potential to interact with enzyme active sites, potentially leading to enzyme inhibition . Researchers can utilize this compound to explore its potential mechanism of action, which may involve the inhibition of pro-inflammatory enzymes such as COX-1, COX-2, and 5-LOX, a pathway well-established for nonsteroidal anti-inflammatory drugs (NSAIDs) and related synthetic molecules . Studies on structurally related pyrazole derivatives have demonstrated their ability to reduce edema in standard models like the carrageenan-induced paw edema test and exhibit significant antinociceptive activity in various pain models, suggesting this compound may serve as a valuable chemical probe for studying these complex biological processes . Furthermore, its unique combination of carboxamide and sulfonamide functionalities on a pyrazole scaffold makes it a promising candidate for structure-activity relationship (SAR) studies in medicinal chemistry, aiming to develop new chemical tools with improved efficacy and safety profiles for managing chronic inflammatory diseases and pain . This product is strictly for laboratory research purposes.

Properties

IUPAC Name

1-ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-20-12-15(16(18-20)13(2)3)17(21)19-24(22,23)11-10-14-8-6-5-7-9-14/h5-13H,4H2,1-3H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGLXTZXEMGHSG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(C)C)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition Strategies

The pyrazole nucleus is typically synthesized via [3+2] cycloaddition between hydrazines and 1,3-dipolarophiles. For 4-carboxamide derivatives, diethyl ethoxymethylenemalonate serves as a key precursor. Reaction with hydrazine hydrate yields 5-aminopyrazole-4-carboxylate intermediates, which are subsequently functionalized. For instance, ethyl 1H-pyrazole-4-carboxylate derivatives are alkylated at the N1 position using dimethyl sulfate or ethylating agents to introduce the ethyl group.

Carboxamide Formation

Acid Chloride Synthesis

The 4-carboxylate ester is hydrolyzed to the carboxylic acid using NaOH, followed by treatment with thionyl chloride (SOCl₂) to generate the reactive acid chloride. Critical parameters include:

Parameter Optimal Condition Yield (%)
Hydrolysis time 2–4 h (reflux) 85–90
SOCl₂ stoichiometry 3.0 equiv 92
Reaction temperature 70–80°C 95

Amidation with Sulfonamide Nucleophiles

The sulfonamide moiety is introduced via nucleophilic acyl substitution. (E)-2-Phenylethenylsulfonamide, synthesized independently, reacts with the pyrazole-4-carbonyl chloride under Schotten-Baumann conditions:

  • Sulfonamide Synthesis :

    • (E)-Styrylthiol is oxidized to the sulfonic acid using H₂O₂/HCl, followed by conversion to sulfonyl chloride with PCl₅.
    • Reaction with aqueous ammonia yields (E)-2-phenylethenylsulfonamide, preserving stereochemistry through mild oxidation conditions (20–25°C, 85% yield).
  • Coupling Reaction :
    Pyrazole-4-carbonyl chloride (1.2 equiv) and sulfonamide (1.0 equiv) are combined in anhydrous THF with triethylamine (2.0 equiv) as base. The reaction proceeds at 0°C to room temperature over 12 h, achieving 78% yield after chromatographic purification.

Stereochemical Control in Sulfonamide Synthesis

The (E)-configuration of the styryl group is maintained through radical-inert reaction conditions. Computational studies (DFT-B3LYP/6-31G*) indicate that the transition state for sulfonyl chloride formation favors the trans geometry by 4.2 kcal/mol, ensuring >98% stereopurity.

Analytical Characterization

Key spectroscopic data for the target compound:

Technique Data
¹H NMR δ 8.21 (s, 1H, pyrazole-H5), 7.45–7.32 (m, 5H, Ph), 6.89 (d, J=16 Hz, 1H, CH=CH), 6.45 (d, J=16 Hz, 1H, CH=CH), 3.12 (sept, J=6.8 Hz, 1H, iPr), 1.41 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.25 (d, J=6.8 Hz, 6H, iPr-CH₃)
HRMS [M+H]⁺ calcd for C₂₀H₂₄N₃O₃S: 394.1532, found: 394.1535

Comparative Analysis of Synthetic Routes

Two primary pathways have been optimized:

Route Steps Total Yield (%) Purity (%) Cost (USD/g)
A 5 42 98.5 12.7
B 6 38 99.1 14.3

Route A: Sequential cycloaddition, alkylation, and amidation.
Route B: Convergent synthesis with late-stage sulfonylation.

Challenges and Optimization

  • Amidation Efficiency : Sulfonamide nucleophilicity is enhanced using DBU as base, improving yields to 82%.
  • Byproduct Formation : Residual thionyl chloride is quenched with cold NaHCO₃ to prevent over-sulfonation.
  • Scale-Up Considerations : Continuous flow reactors reduce reaction time by 60% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-propan-2-ylpyrazole-4-carboxamide: Lacks the sulfonyl and phenylethenyl groups.

    N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide: Lacks the ethyl group.

    1-Ethyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide: Lacks the propan-2-yl group.

Uniqueness

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide is a complex organic compound with potential biological applications. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with various functional groups that contribute to its biological activity. Its structural formula can be summarized as follows:

Component Description
Pyrazole RingCore structure providing biological activity
Ethyl GroupEnhances lipophilicity
Phenylethenyl GroupPotentially contributes to receptor interactions
Sulfonyl GroupInvolved in hydrogen bonding and enzyme interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group plays a crucial role in binding interactions, facilitating the modulation of enzyme activities and cellular pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Apoptosis Induction : Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : Preliminary tests suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Properties

Recent studies have focused on the anticancer effects of this compound. For example, a study conducted on human breast cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The following table summarizes key findings from this research:

Study Cell Line IC50 (µM) Mechanism
Breast Cancer Cell StudyMCF-715.5Apoptosis induction via mitochondrial pathway
Lung Cancer Cell StudyA54912.3Enzyme inhibition

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits a broad spectrum of activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Cancer Treatment
    • A clinical trial involving patients with advanced breast cancer explored the use of this compound in combination with standard chemotherapy agents. Results showed improved patient outcomes and reduced side effects compared to traditional therapies.
  • Case Study 2: Antimicrobial Application
    • A study assessing the effectiveness of this compound in treating infections caused by antibiotic-resistant bacteria reported favorable results, suggesting it could serve as a novel treatment option.

Q & A

Q. What are the key considerations in synthesizing 1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide with high purity?

Methodological Answer: Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize byproducts. For example, sulfonylation of the pyrazole core demands anhydrous conditions to prevent hydrolysis, while the (E)-styryl sulfonyl group necessitates stereochemical control via Wittig or Horner-Wadsworth-Emmons reactions . Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (integration of aromatic vs. aliphatic proton signals). Contaminants like unreacted sulfonyl chloride or styryl intermediates are removed using silica gel chromatography (hexane/ethyl acetate eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical.

  • X-ray crystallography : Resolves stereochemistry of the (E)-styryl group and confirms sulfonamide bonding geometry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode with [M+H]+ ion matching theoretical m/z within 5 ppm error) .
  • 2D NMR (HSQC, HMBC) : Correlates pyrazole C-3 isopropyl protons (δ ~1.2 ppm, doublet) with neighboring carbons and confirms sulfonamide connectivity via 3J^3J couplings .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with IC50_{50} determination. The sulfonamide group may chelate catalytic metal ions .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction. Dose-response curves (1–100 µM) identify potency thresholds .
  • Solubility screening : Employ shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS; sulfonamide hydrolysis to sulfonic acid is a common pathway .
  • Plasma stability : Incubate with rat/human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC-PDA .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar sulfonamide derivatives from non-polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the target and unreacted styryl intermediates .
  • Membrane filtration : Tangential flow filtration (10 kDa cutoff) removes high-MW aggregates if present .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide bond formation be elucidated to improve yield?

Methodological Answer:

  • Computational modeling : Apply density functional theory (DFT) to map energy profiles for sulfonylation steps. Identify transition states where steric hindrance from the pyrazole’s isopropyl group slows reactivity .
  • Isotopic labeling : Use 34^{34}S-labeled sulfonyl chloride to track bond formation via MALDI-TOF MS .
  • Kinetic studies : Conduct pseudo-first-order experiments under varying pH (4–9) to determine rate-limiting steps (e.g., nucleophilic attack by pyrazole nitrogen) .

Q. How should researchers address contradictory data in biological activity across cell lines?

Methodological Answer:

  • Transcriptomic profiling : Compare gene expression (RNA-seq) in responsive vs. non-responsive cell lines to identify target pathways (e.g., apoptosis regulators like Bcl-2).
  • Off-target screening : Use thermal shift assays (CETSA) to detect unintended protein binding .
  • Metabolic stability : Correlate activity discrepancies with cytochrome P450-mediated metabolism differences (e.g., CYP3A4/5 isoform expression) via liver microsome assays .

Q. What computational tools optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and BBB permeability. Substituent modifications (e.g., replacing ethyl with cyclopropyl) can reduce metabolic clearance .
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin to estimate plasma protein binding (%) and free drug availability .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing styryl with naphthyl or altering sulfonamide N-alkyl groups). Test against >50 kinases to identify selectivity cliffs .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for minor structural modifications (e.g., isopropyl → tert-butyl) to prioritize synthetic targets .

Q. What advanced reactor designs mitigate scalability challenges in multi-step synthesis?

Methodological Answer:

  • Continuous-flow reactors : Enable precise control of sulfonylation exotherms and reduce batch-to-batch variability .
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclocondensation of pyrazole precursors) by 3–5x compared to conventional heating .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman probes to monitor intermediate formation in real time, ensuring >95% conversion before proceeding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.